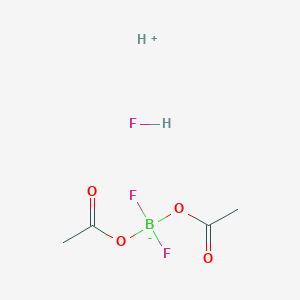
Diacetyloxy(difluoro)boranuide;hydron;hydrofluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diacetyloxy(difluoro)boranuide;hydron;hydrofluoride is a complex organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boron center coordinated with difluoro groups and acetoxy ligands, making it a versatile reagent in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diacetyloxy(difluoro)boranuide;hydron;hydrofluoride typically involves the reaction of boron trifluoride with acetic anhydride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using boron trifluoride and acetic anhydride in specialized reactors. The process requires precise control of temperature and pressure to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Diacetyloxy(difluoro)boranuide;hydron;hydrofluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron oxides and other derivatives.
Reduction: Reduction reactions can yield boron hydrides and related compounds.
Substitution: The acetoxy and difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions include boron oxides, boron hydrides, and various substituted boron compounds .
Scientific Research Applications
Diacetyloxy(difluoro)boranuide;hydron;hydrofluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diacetyloxy(difluoro)boranuide;hydron;hydrofluoride involves its ability to form stable complexes with various substrates. The boron center acts as a Lewis acid, facilitating reactions with nucleophiles and electrophiles. This property is exploited in catalytic processes and in the formation of boron-containing compounds .
Comparison with Similar Compounds
Difluoroborane: Similar in structure but lacks the acetoxy groups.
Boron trifluoride: A simpler boron compound used in various industrial applications.
Boronic acids: Widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Uniqueness: Diacetyloxy(difluoro)boranuide;hydron;hydrofluoride is unique due to its combination of difluoro and acetoxy groups, which confer distinct reactivity and stability. This makes it a valuable reagent in both academic research and industrial applications .
Properties
IUPAC Name |
diacetyloxy(difluoro)boranuide;hydron;hydrofluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BF2O4.FH/c1-3(8)10-5(6,7)11-4(2)9;/h1-2H3;1H/q-1;/p+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSDCNHOYPJGDQ-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[B-](OC(=O)C)(OC(=O)C)(F)F.F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














